(R)-3-(tert-Butyldimethylsilyloxy) piperidine
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Overview
Description
®-3-(tert-Butyldimethylsilyloxy) piperidine is a chiral piperidine derivative that features a tert-butyldimethylsilyloxy group. This compound is of significant interest in organic synthesis due to its utility as a building block for more complex molecules. Its chiral nature makes it particularly valuable in the synthesis of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and other biologically active molecules.
Mechanism of Action
The presence of the TBDMS group might influence the compound’s reactivity, stability, and interaction with biological targets. For example, the steric bulk of the TBDMS group can influence the compound’s reactivity and selectivity in chemical reactions . Furthermore, the TBDMS group can be removed under certain conditions, potentially releasing a free alcohol group that could interact with biological targets .
The compound’s pharmacokinetics, such as its absorption, distribution, metabolism, and excretion (ADME) properties, would likely be influenced by factors such as its size, polarity, and the presence of the TBDMS group .
Environmental factors, such as pH and temperature, could influence the compound’s stability and reactivity. For example, the TBDMS group can be removed under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(tert-Butyldimethylsilyloxy) piperidine typically involves the protection of the hydroxyl group of ®-3-hydroxypiperidine with a tert-butyldimethylsilyl group. This can be achieved using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for ®-3-(tert-Butyldimethylsilyloxy) piperidine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
®-3-(tert-Butyldimethylsilyloxy) piperidine can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced to remove the silyl protecting group, yielding ®-3-hydroxypiperidine.
Substitution: The tert-butyldimethylsilyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) is commonly used to remove the silyl protecting group.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: ®-3-hydroxypiperidine.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
®-3-(tert-Butyldimethylsilyloxy) piperidine has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Its derivatives may have pharmaceutical applications, particularly in the development of enantiomerically pure drugs.
Industry: It can be used in the production of fine chemicals and intermediates for various industrial processes.
Comparison with Similar Compounds
Similar Compounds
®-3-Hydroxypiperidine: The unprotected form of the compound.
tert-Butyldimethylsilyl chloride: Used for the protection of hydroxyl groups.
(3-Bromopropoxy)-tert-butyldimethylsilane: Another compound featuring a tert-butyldimethylsilyloxy group.
Uniqueness
®-3-(tert-Butyldimethylsilyloxy) piperidine is unique due to its combination of a chiral piperidine ring and a tert-butyldimethylsilyloxy protecting group. This makes it particularly valuable in asymmetric synthesis, where the control of stereochemistry is crucial.
Properties
IUPAC Name |
tert-butyl-dimethyl-[(3R)-piperidin-3-yl]oxysilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25NOSi/c1-11(2,3)14(4,5)13-10-7-6-8-12-9-10/h10,12H,6-9H2,1-5H3/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNBNPBGKCEBMX-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCCNC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1CCCNC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25NOSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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